2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
CAS No.: 1072787-65-5
Cat. No.: VC11675088
Molecular Formula: C7H5BrClFZn
Molecular Weight: 288.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1072787-65-5 |
---|---|
Molecular Formula | C7H5BrClFZn |
Molecular Weight | 288.8 g/mol |
IUPAC Name | bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |
Standard InChI | InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Standard InChI Key | GYIPGXMWYXBULN-UHFFFAOYSA-M |
SMILES | [CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Canonical SMILES | [CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Introduction
Structural and Chemical Identity
2-Chloro-4-fluorobenzylzinc bromide (molecular formula: C₇H₅ClFZnBr) is an organometallic compound with a molecular weight of 288.73 g/mol. The structure consists of a benzyl group (C₆H₅CH₂–) substituted with chlorine and fluorine at the 2- and 4-positions of the aromatic ring, respectively, bonded to a zinc bromide moiety. The 0.50 M concentration in THF indicates its dissolution in a polar aprotic solvent, which stabilizes the highly reactive organozinc species by coordinating to the zinc center .
Key Physical Properties
Property | Value/Description |
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Molecular Formula | C₇H₅ClFZnBr |
Molecular Weight | 288.73 g/mol |
Concentration | 0.50 M in THF |
Appearance | Colorless to pale yellow solution |
Stability | Air- and moisture-sensitive |
Solubility | Miscible with THF; reacts violently with protic solvents |
The compound’s reactivity is attributed to the polarized zinc-carbon bond, which facilitates transmetallation in cross-coupling reactions .
Synthesis and Manufacturing
The synthesis of 2-chloro-4-fluorobenzylzinc bromide follows established protocols for preparing benzylzinc halides. A representative method, adapted from the synthesis of analogous compounds , involves the following steps:
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Zinc Activation:
Zinc powder is activated with 1,2-dibromoethane and trimethylsilyl chloride under an inert argon atmosphere. This step removes surface oxides and enhances reactivity. -
Reaction with Benzyl Bromide Precursor:
A solution of 2-chloro-4-fluorobenzyl bromide in THF is added dropwise to the activated zinc at elevated temperatures (65°C). The mixture is stirred for 2 hours to ensure complete formation of the organozinc species. -
Isolation and Standardization:
The resulting solution is cooled to room temperature and standardized to 0.50 M concentration using THF. The final product is stored under argon to prevent decomposition .
Critical Parameters:
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Temperature Control: Elevated temperatures (65°C) accelerate the reaction but require careful monitoring to avoid side reactions.
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Moisture Exclusion: Strict anhydrous conditions are essential, as moisture leads to hydrolysis and diminished yield .
Reactivity and Applications
Cross-Coupling Reactions
2-Chloro-4-fluorobenzylzinc bromide is primarily employed in Negishi cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts to form biaryl or alkyl-aryl bonds. For example:
This reaction is pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .
Carbonylative Coupling
Hazard | Precautionary Measures |
---|---|
Air/Moisture Sensitivity | Use glove boxes or Schlenk lines for transfers |
Flammability (THF) | Avoid open flames; ground equipment to prevent static discharge |
Toxicity | Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for ventilation |
First aid measures for exposure align with standard protocols for organozinc compounds, including immediate rinsing with water for skin/eye contact and medical attention for ingestion .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for 2-chloro-4-fluorobenzylzinc bromide is scarce, related compounds exhibit characteristic shifts:
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¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with fluorine .
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¹³C NMR: The benzylic carbon bonded to zinc resonates at δ 25–35 ppm, distinct from free benzyl bromides .
Titration Methods
Concentration validation is performed via iodometric titration, where the reagent reacts with iodine to quantify active zinc content .
Industrial and Research Significance
The reagent’s utility in synthesizing halogenated aromatic systems aligns with trends in drug discovery, where fluorine and chlorine are among the most prevalent substituents in FDA-approved drugs. Its compatibility with THF—a solvent with low toxicity and high boiling point—enhances scalability for industrial applications .
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